molecular formula C11H11NO2 B146944 Ethyl phenylcyanoacetate CAS No. 4553-07-5

Ethyl phenylcyanoacetate

Cat. No.: B146944
CAS No.: 4553-07-5
M. Wt: 189.21 g/mol
InChI Key: SXIRJEDGTAKGKU-UHFFFAOYSA-N
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Description

Ethyl phenylcyanoacetate is an organic compound with the molecular formula C11H11NO2. It is an α-substituted cyanoacetate ester that consists of ethyl cyanoacetate bearing an α-phenyl substituent . This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylcyanoacetate can be synthesized through the reaction of phenylacetonitrile with diethyl carbonate in the presence of sodium ethoxide. The process involves heating the mixture under reflux conditions and then distilling the product under reduced pressure . The detailed procedure is as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and automated distillation units ensures higher yields and purity of the product. The raw materials, such as phenylacetonitrile and diethyl carbonate, are sourced with high purity to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylcyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted cyanoacetates.

    Condensation Reactions: Substituted alkenes.

    Hydrolysis: Phenylcyanoacetic acid.

Mechanism of Action

The mechanism of action of ethyl phenylcyanoacetate involves its reactivity due to the presence of the cyano and ester groups. These functional groups make the compound a versatile intermediate in organic synthesis. The cyano group can participate in nucleophilic addition and substitution reactions, while the ester group can undergo hydrolysis and condensation reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl phenylcyanoacetate can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of the cyano and ester groups, along with the phenyl substituent, makes it a valuable intermediate in organic synthesis. Its reactivity and versatility in various chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-cyano-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIRJEDGTAKGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101032223
Record name Ethyl phenylcyanoacetate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4553-07-5
Record name Benzeneacetic acid, α-cyano-, ethyl ester
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Record name Ethyl phenylcyanoacetate
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Record name Ethyl cyanophenylacetate
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Record name Ethyl phenylcyanoacetate
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Record name Ethyl phenylcyanoacetate
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Synthesis routes and methods I

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.022 g (0.1 mmol) of palladium (II) acetate, 2.459 g (15 mmol) of sodium phosphate and 15 ml of toluene were weighed in the flask, followed by stirring. Further, 0.105 g (0.2 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 30 minutes. 0.563 g (5 mmol) of chlorobenzene was added, followed by stirring at 25° C. for 30 minutes. 0.622 g (5.5 mmol) of ethyl cyanoacetate was added, followed by stirring at 100° C. for 12 hours. After the completion of the reaction, 5 ml of water was added, followed by separation. The organic phase was purified by column chromatography to afford 0.501 g of ethyl-2-phenylcyanoacetate (yield: 53 mol % based on chlorobenzene). The identification of the product was made by mass spectroscopy, 1H-NMR and 13C-NMR.
Quantity
2.459 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.563 g
Type
reactant
Reaction Step Three
Quantity
0.622 g
Type
reactant
Reaction Step Four
Quantity
0.022 g
Type
catalyst
Reaction Step Five
Quantity
0.105 g
Type
catalyst
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of sodium hydride (24.5 g, 1.02 mol) in THF was added benzyl cyanide (50.0 g, 0.426 mol) at −10° C. The reaction mixture was stirred for 15 min at the same temperature. Diethyl carbonate (60.5 g, 0.512 mol) was added to the reaction mixture and the reaction mixture was allowed to come to room temperature and heated to 40° C. (Caution: Reaction will start suddenly and exothermic). The heating path was removed immediately once the reaction was started and the reaction mixture was cooled under ice/acetone. The solution was allowed to come to room temperature and stirred for 1 h. The reaction mass was cooled to 0° C. and quenched with aqueous saturated ammonium chloride and extracted with ethyl acetate (250 mL×3). The combined organic layer was washed with water (200 mL), brine solution (200 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure to give ethyl 2-cyano-2-phenylacetate as crude compound as crude compound (71.0 g). The crude compound was taken to the next step without further purification. LC-MS (M+H)+=190.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.45 (5H, m), 5.65 (1H, s), 4.18 (2H, m), 1.18 (3H, t, J=7.2 Hz).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions has Ethyl phenylcyanoacetate been shown to undergo in the presence of palladium catalysts?

A1: this compound has been shown to participate in palladium-catalyzed arylation reactions. [] These reactions involve the formation of a new carbon-carbon bond between the alpha-carbon of this compound and an aryl halide, effectively replacing the acidic hydrogen with an aryl group. [] This reaction is particularly useful in organic synthesis for creating more complex molecules from simpler building blocks. You can find more details about reaction conditions and catalyst systems in the paper by Hartwig et al. []

Q2: Why is this compound a good substrate for these palladium-catalyzed reactions?

A2: The structure of this compound contributes to its reactivity in palladium-catalyzed reactions. The presence of two electron-withdrawing groups (the cyano group and the ester group) adjacent to the methylene group increases the acidity of the alpha-hydrogen. This allows this compound to readily form an enolate, which is a key intermediate in palladium-catalyzed coupling reactions. []

Q3: Besides palladium-catalyzed reactions, what other synthetic applications does this compound have?

A3: this compound can be used as a starting material for synthesizing various pyrazolone derivatives. [] Pyrazolones are heterocyclic compounds with diverse biological activities, making them valuable targets in medicinal chemistry. In a study focusing on pyrazolone synthesis, this compound reacted with phenylhydrazine under specific conditions to yield 2,4-diphenyl-3-amino-5-pyrazolone. [] This highlights the versatility of this compound in building complex structures relevant to pharmaceutical research.

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